8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline
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Overview
Description
8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline is a complex organic compound that belongs to the class of dioxinoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline typically involves multi-step organic reactionsCommon reagents used in these reactions include aniline, β-ketoesters, and various oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce a variety of functional groups onto the quinoline core .
Scientific Research Applications
8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
[1,4]dioxino[2,3-f]quinazoline derivatives: These compounds also exhibit biological activity and are used as dual inhibitors of c-Met and VEGFR-2.
Benzo[5,6][1,4]dioxino[2,3-b]pyridine compounds: These compounds are modulators of IRAK4 and have potential therapeutic applications.
Uniqueness
8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-ethylphenyl)-[9-(4-fluorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FNO5S/c1-2-16-3-5-17(6-4-16)25(29)21-15-28-22-14-24-23(32-11-12-33-24)13-20(22)26(21)34(30,31)19-9-7-18(27)8-10-19/h3-10,13-15H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJWJDIQFSGXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)S(=O)(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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